molecular formula C21H25N3O2S2 B11286468 2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B11286468
M. Wt: 415.6 g/mol
InChI Key: QJVPKWNFMAIRTK-UHFFFAOYSA-N
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Description

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE is a complex organic compound that belongs to the class of thienopyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

The synthesis of 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or triethyl orthoformate to form the thieno[3,2-d]pyrimidine core . . Industrial production methods may involve optimization of these synthetic routes to improve yield and scalability.

Chemical Reactions Analysis

2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of carbonyl groups to alcohols.

Scientific Research Applications

This compound has shown significant potential in scientific research, particularly in the fields of chemistry, biology, and medicine. It has been studied for its cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2 . The compound’s ability to inhibit CDK2/cyclin A2 makes it a promising candidate for cancer treatment . Additionally, its unique structure and reactivity make it a valuable tool for studying molecular interactions and developing new therapeutic agents.

Comparison with Similar Compounds

Similar compounds to 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE include other thienopyrimidine derivatives and azepine-containing compounds. These compounds share structural similarities but may differ in their biological activities and therapeutic potential. For example, pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied as CDK2 inhibitors with varying degrees of efficacy . The unique combination of functional groups in 2-{[2-(AZEPAN-1-YL)-2-OXOETHYL]SULFANYL}-3-BENZYL-3H,4H,6H,7H-THIENO[3,2-D]PYRIMIDIN-4-ONE contributes to its distinct chemical properties and biological activities.

Properties

Molecular Formula

C21H25N3O2S2

Molecular Weight

415.6 g/mol

IUPAC Name

2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-3-benzyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C21H25N3O2S2/c25-18(23-11-6-1-2-7-12-23)15-28-21-22-17-10-13-27-19(17)20(26)24(21)14-16-8-4-3-5-9-16/h3-5,8-9H,1-2,6-7,10-15H2

InChI Key

QJVPKWNFMAIRTK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C(=O)CSC2=NC3=C(C(=O)N2CC4=CC=CC=C4)SCC3

Origin of Product

United States

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